molecular formula C9H17NO3 B13620584 (2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid

(2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid

Cat. No.: B13620584
M. Wt: 187.24 g/mol
InChI Key: WKWMOKYDSJYHGK-RRQHEKLDSA-N
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Description

(2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of cyclohexane, featuring an amino group and a methoxy group attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methoxycyclohexanone.

    Amination: The 4-methoxycyclohexanone undergoes amination to introduce the amino group.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize fixed-bed reactors and optimized reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid is unique due to the presence of both an amino group and a methoxy group on the cyclohexyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid

InChI

InChI=1S/C9H17NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m0/s1

InChI Key

WKWMOKYDSJYHGK-RRQHEKLDSA-N

Isomeric SMILES

COC1CCC(CC1)[C@@H](C(=O)O)N

Canonical SMILES

COC1CCC(CC1)C(C(=O)O)N

Origin of Product

United States

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